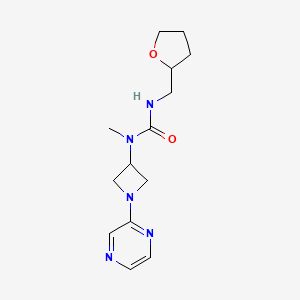

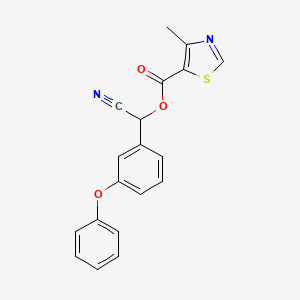

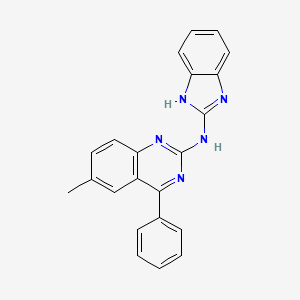

![molecular formula C14H22N4O3S B2814039 1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide CAS No. 2034386-41-7](/img/structure/B2814039.png)

1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves the double Michael addition of carbon nucleophiles to 7 and 8-membered ring dienones . The reaction proceeds in 42–96% yield with an interesting control of the stereochemistry of the bridged secondary, tertiary, or quaternary center .Chemical Reactions Analysis

The chemical reactions involving similar compounds are typically centered around the bicyclo[3.2.1]octane core . These reactions often involve the addition of various nucleophiles to the bicyclic structure .Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists : This compound is related to a class of molecules that have been studied for their potential as serotonin-3 receptor antagonists. For example, a study by Kuroita et al. (1994) synthesized a series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives and evaluated them for their 5-HT3 receptor antagonistic activities. They found that specific structural features enhanced pharmacological activity, indicating potential applications in therapies targeting the 5-HT3 receptor (Kuroita et al., 1994).

Synthesis of Novel Compounds : Research by Calvo et al. (2005) on the expansive rearrangement of N-Vinylthiazolidines to 2,3,4,7-Tetrahydro-1,4-thiazepines and their transformation in 3-Thia-6-azabicyclo[3.2.1]oct-6-enes highlights the synthetic routes to create novel compounds involving the azabicyclo structure. This type of synthetic research is crucial for developing new drugs and materials (Calvo et al., 2005).

Oligomerization and Polymerization Studies : The compound is also related to studies in oligomerization and polymerization. For instance, Hashimoto and Sumitomo (1984) conducted cationic oligomerization of bicyclic oxalactam, a process relevant to the development of polymers with unique properties (Hashimoto & Sumitomo, 1984).

DNA Binding and Cytotoxicity Studies : Reddy et al. (2017) synthesized a series of bis-pyrazoles and investigated their interaction with DNA and in-vitro cytotoxicity. These studies are vital for understanding the biological activities of such compounds and their potential applications in cancer therapy (Reddy et al., 2017).

properties

IUPAC Name |

2,5-dimethyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3S/c1-9-6-13(17(2)16-9)14(19)15-10-7-11-4-5-12(8-10)18(11)22(3,20)21/h6,10-12H,4-5,7-8H2,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVFBXJRXYFZBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

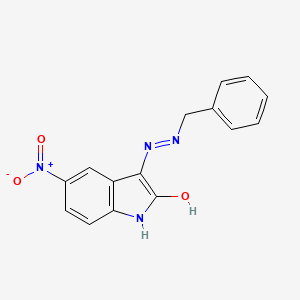

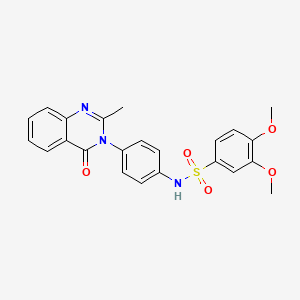

![(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2813958.png)

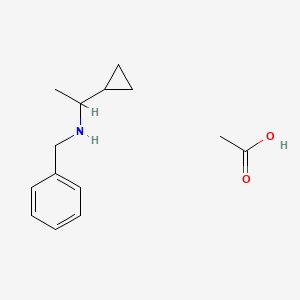

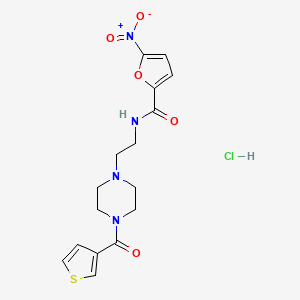

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B2813971.png)

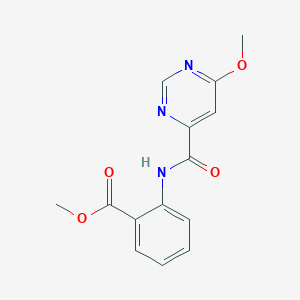

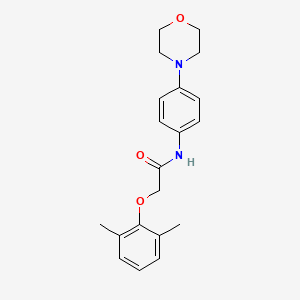

![5-Bromo-imidazo[1,2-a]pyridine HCl](/img/structure/B2813973.png)

![3-bromo-4-[(2,4-dichlorophenyl)methoxy]benzoic Acid](/img/structure/B2813976.png)

![N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2813979.png)